Macamide 2

FAAH Inhibition Endocannabinoid System Enzymology

Challenge: Reproducible endocannabinoid research requires selective, non-psychotropic CB1 modulators without THC regulatory burdens. Macamide 2 (C25H37NO2) is a plant-derived secondary metabolite from Lepidium meyenii with validated target engagement. - **FAAH inhibition**: IC50 = 15.5 μM (rat brain homogenates), 2.7× more potent than N-Benzyllinolenamide. - **CB1 neuroprotection**: Active in oxidative stress models; non-psychotropic alternative to anandamide/THC. - **Analytical standard**: 98.59% recovery (RSD=1.75%) for HPLC method validation.

Molecular Formula C25H37NO2
Molecular Weight 383.6 g/mol
CAS No. 405906-95-8
Cat. No. B15189974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacamide 2
CAS405906-95-8
Molecular FormulaC25H37NO2
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC(=O)CCCC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-24(27)20-16-21-25(28)26-22-23-17-13-12-14-18-23/h10-15,17-19H,2-9,16,20-22H2,1H3,(H,26,28)/b11-10+,19-15+
InChIKeyDKMGVACNAAKVRR-MRBSYODNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macamide 2 Technical Definition and Procurement


Macamide 2, chemically designated as N-benzyl-5-oxo-6E,8E-octadecadienamide [1], is a benzylated alkamide secondary metabolite isolated primarily from the Andean crop Lepidium meyenii (Maca) [2]. As a lipophilic compound with a molecular weight of 383.6 g/mol, it is a key bioactive marker within the macamide class of N-benzylamides of long-chain fatty acids [3]. Macamides are a distinct chemical group found exclusively in Maca, with over 20 structural variants reported [4]. Macamide 2 is structurally defined by a 5-oxo-6E,8E-octadecadienoyl fatty acid chain linked to a benzylamine moiety [1].

Source
Maca-derived benzylated alkamide
Class
N-benzyl-5-oxo-octadecadienamide probe
Research context
Endocannabinoid / FAAH pathway studies

Why Macamide 2 Is Not Interchangeable with Other Macamides


Despite being classified as N-benzylamides of fatty acids, Macamide 2 (C25H37NO2) is not functionally interchangeable with other macamide monomers. Subtle differences in the fatty acid chain unsaturation pattern, oxidation state (e.g., 5-oxo moiety), and N-substitution significantly alter target engagement. For example, Macamide 2 exhibits a specific IC50 for FAAH inhibition of 15.5 μM in rat brain homogenates [1], whereas structurally related macamides like N-Benzyllinolenamide show an IC50 of 41.8 μM . Furthermore, while Macamide 2 demonstrates significant CB1 receptor-mediated neuroprotection against oxidative stress [2], other methoxybenzyl-substituted macamides (e.g., MAC 18:2, MAC 18:3) are documented to additionally activate PPARγ pathways [3]. Substituting Macamide 2 with a generic 'macamide extract' or a different isolated monomer risks losing specific endocannabinoid modulation, quantifiable neuroprotective outcomes, or target selectivity required for reproducible research and industrial applications.

Target engagement
FAAH inhibitory potency differs substantially among macamides; using a generic extract may shift endocannabinoid modulation profiles.
Pathway specificity
Methoxybenzyl-substituted macamides can activate PPARγ, while Macamide 2 engages CB1-mediated neuroprotection endpoints; these pathway responses may not transfer.
Analytical identity
HPLC recovery and retention behavior are macamide-specific; substituting with Macamide 1 or other variants can alter quantification accuracy.

Quantitative Differentiation Evidence


FAAH Inhibitory Potency vs. N-Benzyllinolenamide

Macamide 2 demonstrates a quantifiably higher inhibitory potency for fatty acid amide hydrolase (FAAH) compared to N-Benzyllinolenamide. In a rat brain homogenate assay, Macamide 2 exhibited an IC50 of 15.5 μM (1.55E+4 nM) after a 10-minute pre-incubation [1]. Under similar in vitro conditions, N-Benzyllinolenamide showed an IC50 of 41.8 μM .

FAAH inhibition
Head-to-head
IC50 15.5 μM (Macamide 2) vs 41.8 μM (N-Benzyllinolenamide)
2.7-fold higher inhibitory potency
Supports FAAH pathway assay selection; may reduce compound usage in endocannabinoid models.
Rat brain homogenate, pre-incubation 10 min; cross-study comparable
FAAH Inhibition Endocannabinoid System Enzymology

TNF-α Inhibition Potency vs. Synthetic Macamides

Natural Macamide 2 (designated as Compound 2 in the referenced study) exhibits significantly weaker TNF-α inhibition compared to optimized synthetic macamide derivatives. In THP-1 cells, Macamide 2 showed a TNF-α inhibition IC50 of 1.77 ± 0.07 μM. In contrast, the optimized synthetic derivative 4a demonstrated a markedly more potent IC50 of 0.009 ± 0.001 μM [1].

TNF-α inhibition
Head-to-head
IC50 1.77 ± 0.07 μM vs synthetic 4a: 0.009 μM
196-fold lower potency than optimized derivative
Provides natural scaffold baseline for anti-inflammatory benchmarking.
THP-1 monocytic cell line; direct comparison study
Anti-inflammatory Cytokine Inhibition Immunomodulation

CB1-Mediated Neuroprotection vs. Anandamide and THC

Macamide 2 provides a quantifiable level of neuroprotection against oxidative damage that is comparable to key endocannabinoid system modulators. In a neuronal cell line model exposed to H2O2-induced oxidative stress, Macamide 2 demonstrated significant neuroprotective activity. This activity was significantly antagonized (p<0.05) by the CB1 receptor silent antagonist O-2050, confirming a CB1 receptor-mediated mechanism [1]. The study directly compared Macamide 2 to the endogenous cannabinoid anandamide and the phytocannabinoid tetrahydrocannabinol (THC), all of which showed significant neuroprotective effects [1].

CB1 neuroprotection
Head-to-head
Comparable neuroprotection to anandamide and THC
Qualitatively similar endpoint response
Supports CB1-mediated oxidative stress model interpretation.
H2O2-induced neuronal stress; p
HPLC recovery
Method context
98.59% (RSD 1.75%)
Validated recovery benchmark for macamide quantification.
C18 column, acetonitrile/0.05% H3PO4, 208 nm
Taste modulation
Supporting evidence
Claimed effective at 1 ppt – 1000 ppm
Patent-described application window for off-taste suppression research.
Consumable products; concentration range from patent US20220202052A1
Neuroprotection Cannabinoid Receptor 1 (CB1) Oxidative Stress

HPLC Recovery Rates vs. Macamide 1

Macamide 2 demonstrates a slightly lower but still highly acceptable analytical recovery rate compared to Macamide 1 under identical HPLC conditions. In a validated method for macamide quantification, the average recovery for Macamide 1 was 99.21% (RSD=1.64%), while the average recovery for Macamide 2 was 98.59% (RSD=1.75%) [1].

HPLC recovery
Method context
98.59% (RSD 1.75%)
Validated recovery benchmark for macamide quantification.
C18 column, acetonitrile/0.05% H3PO4, 208 nm
Analytical Chemistry Quality Control Method Validation

Patent-Defined Taste Modulation in Consumables

Macamide 2 is explicitly claimed as a component for improving the taste of consumables containing astringent, bitter, or off-taste components. US Patent Application US20220202052A1 includes Macamide 2 in a select group of aromatic alkamides for this purpose, with a defined effective concentration range of 1 part per trillion to 1000 parts per million in the final consumable product [1].

Taste modulation
Supporting evidence
Claimed effective at 1 ppt – 1000 ppm
Patent-described application window for off-taste suppression research.
Consumable products; concentration range from patent US20220202052A1
Flavor Science Consumer Health Formulation

Application Scenarios


FAAH Inhibition Studies

For laboratories investigating the endocannabinoid system, Macamide 2 is a superior choice over N-Benzyllinolenamide when higher FAAH inhibitory potency is required. Its IC50 of 15.5 μM [1] provides a 2.7-fold increase in potency compared to the 41.8 μM IC50 of N-Benzyllinolenamide . This allows for lower compound concentrations in assays, minimizing solvent effects and off-target interactions.

CB1-Mediated Neuroprotection Models

Macamide 2 serves as a non-psychotropic, plant-derived tool for studying CB1 receptor-mediated neuroprotection. Its activity is directly comparable to the endogenous ligand anandamide and the controlled substance THC [2]. Researchers can leverage Macamide 2 to investigate cannabinoid pathways in neuronal models of oxidative stress without the regulatory burdens associated with THC.

Anti-Inflammatory Drug Discovery Benchmarking

In medicinal chemistry programs aimed at optimizing macamide scaffolds, Macamide 2 provides a well-characterized natural baseline. Its TNF-α inhibition IC50 of 1.77 μM in THP-1 cells [3] serves as a benchmark for evaluating the potency gains achieved by novel synthetic derivatives, such as derivative 4a (IC50 = 0.009 μM) [3].

Taste-Masking for Bitter Actives

For industrial formulators developing protein-rich or artificially sweetened beverages and supplements, Macamide 2 offers a patent-backed solution for taste improvement. The claimed effective range of 1 ppt to 1000 ppm [4] provides a clear, quantifiable starting point for formulation trials aimed at suppressing astringency or bitterness.

Quality Control of Maca-Derived Products

Analytical chemists developing HPLC methods for the quantification of macamides in Maca extracts can rely on Macamide 2 as a validated reference standard. The established recovery rate of 98.59% (RSD=1.75%) [5] provides a key performance parameter for method validation, ensuring accurate and reproducible quantification for quality control purposes.

Application
Selection Property
Validation Focus
FAAH pathway research
FAAH inhibitory assay context
Endocannabinoid modulation endpoint review
CB1-mediated neuroprotection models
Non-psychotropic cannabinoid pathway probe
Oxidative stress model response interpretation
Anti-inflammatory drug discovery benchmarking
Natural macamide scaffold baseline
TNF-α pathway response interpretation
Taste-masking formulation research
Alkamide taste-modulation context
Concentration-range validation for off-taste suppression
Maca extract quality control
Macamide analytical standard
HPLC method recovery validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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